Oxine-copper

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Antibacterial and Antifungal Properties

Copper 8-hydroxyquinolinate (CuQ) has been explored in scientific research for its potential antibacterial and antifungal properties. Studies have shown it to be effective against a broad spectrum of bacteria and fungi []. The mechanism of action is believed to involve the disruption of cell membranes and the inhibition of essential enzymes in these microorganisms []. However, further research is needed to fully understand its efficacy and potential resistance development.

Potential Use as an Antiprotozoal Agent

Scientific research suggests CuQ may have applications in the treatment of protozoal infections. Studies have demonstrated activity against various protozoa, including those causing Leishmaniasis and Trypanosomiasis []. The exact mode of action against these parasites is still under investigation, but it is thought to involve similar mechanisms to its antibacterial and antifungal effects [].

Applications in Material Science Research

Copper 8-hydroxyquinolinate has been investigated for its potential use in material science research. Its unique properties, such as good thermal stability and semiconducting behavior, make it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices []. Research is ongoing to explore its potential for these purposes.

Other Scientific Research Applications

CuQ is also being explored in other scientific research areas. These include:

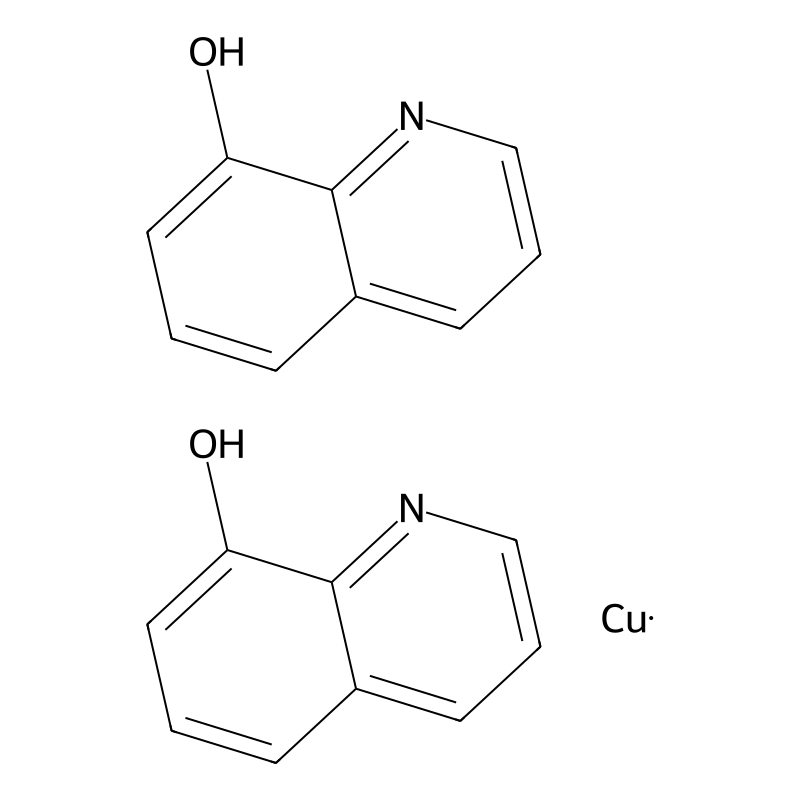

Oxine-copper, also known as copper 8-quinolinolate, is an organometallic compound characterized by its dark green to black crystalline form. Its molecular formula is with a molecular weight of approximately 351.85 g/mol. This compound is formed through the coordination of copper ions with 8-hydroxyquinoline, resulting in a stable chelate structure. It is primarily recognized for its antimicrobial properties and is classified under fungicides, particularly effective against various molds and wood-boring insects .

This reaction illustrates the chelation process where two molecules of 8-hydroxyquinoline coordinate with one copper ion, forming a stable complex. Oxine-copper is also known to react with various anions, potentially altering its solubility and stability depending on environmental conditions .

Oxine-copper exhibits significant biological activity, particularly as an antimicrobial agent. Its mode of action involves penetrating cellular membranes and interfering with metabolic processes by binding to metal-binding sites on proteins and enzymes. This interaction can inhibit essential enzymatic functions, leading to cell death or growth inhibition in fungi and bacteria. Studies have shown that oxine-copper is more toxic than either component alone, enhancing its efficacy as a fungicide .

The synthesis of oxine-copper typically involves the following steps:

- Preparation of 8-Hydroxyquinoline: This organic compound can be synthesized through various methods including the condensation of aniline derivatives with aldehydes.

- Reaction with Copper Salts: The synthesized 8-hydroxyquinoline is then reacted with copper(II) salts (such as copper sulfate or copper chloride) in an aqueous solution.

- Isolation: The resulting precipitate of oxine-copper is filtered out, washed, and dried to obtain the final product.

This method yields high-purity oxine-copper suitable for various applications .

Oxine-copper has diverse applications across multiple fields:

- Fungicides: It is widely used in agriculture to protect crops from fungal infections.

- Wood Preservation: The compound serves as a wood preservative due to its ability to prevent decay and insect infestation.

- Antimicrobial Agents: Utilized in formulations for disinfectants and antiseptics.

- Food Packaging: Registered as an indirect food additive for use in food packaging materials .

Research on interaction studies involving oxine-copper has focused on its biological efficacy and environmental impact. Studies indicate that oxine-copper interacts with various organic substrates, enhancing its fungicidal properties while maintaining low toxicity to non-target organisms when used appropriately. The compound's stability in different environmental conditions has also been assessed to understand its leaching potential from treated materials .

Oxine-copper shares similarities with several other compounds that contain quinoline structures or metal coordination complexes. Below are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Copper(II) bis(8-hydroxyquinolinate) | C18H12CuN2O2 | Similar structure; often used interchangeably with oxine-copper |

| Copper(II) 8-quinolinolate | C18H12CuN2O2 | Another name for oxine-copper; emphasizes the quinoline component |

| Copper(II) 5-nitro-8-hydroxyquinoline | C18H12CuN3O4 | Contains a nitro group, altering its biological activity |

| Copper(II) 7-hydroxyquinoline | C9H7CuN2O | A simpler structure; less effective as a fungicide |

Oxine-copper's unique properties stem from its dual functionality as both a metal complex and an organic molecule, making it particularly effective in agricultural and preservation applications .

Oxine-copper is systematically named bis(quinolin-8-olato-κN¹,κO⁸)copper(II) under IUPAC guidelines, reflecting its coordination geometry and ligand arrangement. Alternative designations include copper 8-hydroxyquinolate, oxine-Cu, and cupric 8-quinolinolate, with CAS Registry Number 10380-28-6.

Molecular Composition

- Empirical formula: C₁₈H₁₂CuN₂O₂

- Molecular weight: 351.85 g/mol

- Coordination geometry: Square-planar Cu(II) center chelated by two 8-hydroxyquinoline ligands via nitrogen and oxygen atoms.

Structural Features

The ligand, 8-hydroxyquinoline, binds copper through deprotonated oxygen (O⁻) and aromatic nitrogen (N), forming a stable bidentate complex. The SMILES notation ([Cu++].[O-]C1=CC=CC2=CC=CN=C12.[O-]C3=CC=CC4=CC=CN=C34) highlights the two ligand units symmetrically coordinated to the central copper ion.

| Property | Value/Description | Source |

|---|---|---|

| Crystal system | Monoclinic | |

| Solubility in water | 0.07 mg/L (25°C) | |

| Log Kow | 2.02 (hydrophobic character) |

Discovery Timeline and Early Industrial Applications

Discovery and Synthesis

Oxine-copper’s precursor, 8-hydroxyquinoline (oxine), was first isolated in 1880 by Hugo Weidel and Albert Cobenzl through the decarboxylation of oxycinchoninic acid. The copper complex was synthesized later, with its chelation properties identified in the 1920s.

Early Industrial Uses

- 1920s–1940s: Utilized as a disinfectant and antiseptic due to its broad-spectrum antimicrobial activity.

- 1950s: Adopted as a wood preservative to inhibit fungal decay and insect infestation.

- 1962: Standardized by the American Wood Protection Association (AWPA) for sapstain control.

By 1956, the U.S. Environmental Protection Agency (EPA) registered oxine-copper for agricultural and industrial applications, including use in paper production and textile preservation.

Position Within Organocopper Compound Classification

Organocopper compounds are predominantly Cu(I) species, but oxine-copper’s Cu(II) oxidation state distinguishes it as a rare stable example. Its classification includes:

Key Characteristics

- Chelation stability: The rigid ligand framework prevents copper ion dissociation, enhancing environmental persistence.

- Non-ionic nature: Unlike ionic copper salts (e.g., CuSO₄), oxine-copper’s neutral charge reduces phytotoxicity, enabling agricultural use.

- Functional role: Classified as an antimicrobial organocopper compound, bridging industrial chemistry and materials science.

Comparative Analysis with Other Organocopper Compounds

| Compound | Oxidation State | Ligand Type | Primary Use |

|---|---|---|---|

| Copper acetylide | Cu(I) | Acetylide | Explosive precursors |

| Gilman reagents | Cu(I) | Alkyl/aryl | Organic synthesis |

| Oxine-copper | Cu(II) | 8-hydroxyquinoline | Fungicide, wood preservative |

Physical Description

GREEN-TO-YELLOW CRYSTALLINE POWDER.